N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Dual PDE5/HDAC Inhibition Polypharmacology Enzymatic Assay

N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, also designated CM-675 , is a synthetic small molecule belonging to the pyrazole-acetamide class. It functions as a dual phosphodiesterase 5 (PDE5) and Class I histone deacetylase (HDAC) inhibitor, a profile that distinguishes it from single-target alternatives within these enzyme families.

Molecular Formula C22H30N4O2
Molecular Weight 382.508
CAS No. 1286696-51-2
Cat. No. B2366872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide
CAS1286696-51-2
Molecular FormulaC22H30N4O2
Molecular Weight382.508
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4CCCCC4
InChIInChI=1S/C22H30N4O2/c1-17-7-5-6-10-19(17)20-15-26(24-22(20)25-11-13-28-14-12-25)16-21(27)23-18-8-3-2-4-9-18/h5-7,10,15,18H,2-4,8-9,11-14,16H2,1H3,(H,23,27)
InChIKeyIMPOVLAYGOSZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide (CAS 1286696-51-2) for Dual PDE5/HDAC Inhibition Research Procurement


N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, also designated CM-675 [1], is a synthetic small molecule belonging to the pyrazole-acetamide class [2]. It functions as a dual phosphodiesterase 5 (PDE5) and Class I histone deacetylase (HDAC) inhibitor, a profile that distinguishes it from single-target alternatives within these enzyme families. Its core structure features a cyclohexyl-acetamide linker bridging a morpholino-substituted pyrazole ring with an ortho-tolyl group, a substitution pattern that influences its polypharmacology.

Procurement Risk: Why N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide Cannot Be Readily Substituted with Other PDE5 or HDAC Chemical Probes


Generic substitution fails because CM-675 is not a simple PDE5 or HDAC inhibitor; it is a first-in-class dual inhibitor [1]. Substituting it with a standard PDE5 inhibitor (e.g., sildenafil) or a pan-HDAC inhibitor (e.g., vorinostat) will abolish the simultaneous engagement of both targets required for synergistic cellular effects. Even among other cmpd-class dual inhibitors, minor structural variations on the pyrazole scaffold can reverse the selectivity profile, shifting inhibition from Class I HDACs to HDAC6 [2]. This compound's specific ortho-tolyl and cyclohexyl-acetamide substituents are critical for its target engagement kinetics and selectivity.

Quantitative Differentiation Evidence for N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide Against Comparators


Dual Target Engagement: CM-675 vs. Selective PDE5 Inhibitor Sildenafil

CM-675 uniquely inhibits both PDE5 and Class I HDACs [1]. Its PDE5A IC50 is 114 nM, which, while less potent than sildenafil, is coupled with HDAC1 inhibition (IC50: 673 nM), a property completely absent in sildenafil [1]. This dual inhibition allows simultaneous modulation of cAMP/cGMP and histone acetylation pathways.

Dual PDE5/HDAC Inhibition Polypharmacology Enzymatic Assay

HDAC Isoform Selectivity: Class I HDAC1 Preference over HDAC6

CM-675 displays >10-fold selectivity for Class I HDAC1 (IC50: 673 nM) over HDAC6 [1]. This contrasts with structurally related dual inhibitors that often show selectivity for the cytoplasmic deacetylase HDAC6.

HDAC Selectivity Isoform Profiling Epigenetics

Cellular Functional Response: Potent pCREB Induction at Nanomolar Concentrations

CM-675 induces significant cellular responses, including pCREB (phosphorylated cAMP response element-binding protein) and AcH3K9, at low concentrations of 26-100 nM . This dual functional readout confirms simultaneous target engagement of both PDE5 and HDAC pathways in a cellular context.

Cellular Pharmacodynamics Phospho-CREB Neuroplasticity

Application Scenarios for N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide in Research Settings


Neurodegenerative Disease Modeling (Alzheimer's Disease)

The combination of PDE5 inhibition (enhancing cGMP/CREB signaling) and Class I HDAC1 inhibition (modifying synaptic plasticity gene transcription) positions CM-675 for pre-clinical Alzheimer's research, where dual-pathway engagement has demonstrated synergistic neuroprotective and cognitive-enhancing effects [1].

Epigenetic-Phosphodiesterase Crosstalk Studies

CM-675 serves as a chemical probe to dissect the mechanistic crosstalk between histone acetylation (HDAC1) and cyclic nucleotide signaling (PDE5), enabling studies on how these pathways converge in gene expression and cellular memory [1].

Synergistic Polypharmacology Proof-of-Concept

Use CM-675 as a tool to test the hypothesis that simultaneous HDAC1 and PDE5 inhibition provides superior efficacy compared to a combination of selective inhibitors, due to single-molecule pharmacokinetics and unified cellular distribution [1].

Quote Request

Request a Quote for N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.